molecular formula C11H9ClN2OS B251688 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide

3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B251688
M. Wt: 252.72 g/mol
InChI Key: UEZWJBWUODCSET-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide, also known as CTB, is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications.

Mechanism of Action

3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide's mechanism of action is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and division.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. Studies have demonstrated that this compound can reduce inflammation in animal models, as well as inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its relatively low toxicity compared to other compounds. It has also been shown to be stable under various conditions, making it a reliable tool for scientific research. However, one limitation is that this compound's mechanism of action is not yet fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for further research on 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand this compound's mechanism of action and its effects on the brain. Another area of interest is its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in animal models. Further studies are needed to determine its efficacy in human trials. Overall, this compound has shown promise in various scientific research areas and warrants further investigation.

Synthesis Methods

3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide is synthesized through a multistep process involving the reaction of 4-methyl-2-nitroaniline with thioamide and chloroacetyl chloride. The resulting product is then treated with sodium hydroxide and hydrochloric acid to yield this compound. This synthesis method has been validated through various studies and is considered reliable for the production of this compound.

Scientific Research Applications

3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to have potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory and anti-tumor properties, as well as its ability to inhibit the growth of certain bacteria and fungi. This compound has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H9ClN2OS/c1-7-2-3-8(6-9(7)12)10(15)14-11-13-4-5-16-11/h2-6H,1H3,(H,13,14,15)

InChI Key

UEZWJBWUODCSET-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)Cl

Origin of Product

United States

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